2-(Isopropylsulfanyl)isoindole-1,3-dione
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]-: is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates.
Introduction of the Thioether Group: The 2-[(1-methylethyl)thio]- group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Thiol reagents, bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted isoindole derivatives
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione: Lacks the thioether group, making it less versatile in certain chemical reactions.
2-[(1-Methylethyl)thio]-1H-isoindole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- is unique due to the presence of both the isoindole core and the thioether group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO2S/c1-7(2)15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3 |
InChI Key |
TVHMHADGGSKDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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